molecular formula C9H7N3O4S B3554294 1-(2-Nitrophenyl)sulfonylimidazole

1-(2-Nitrophenyl)sulfonylimidazole

Cat. No.: B3554294
M. Wt: 253.24 g/mol
InChI Key: JIKAWNLIQSUFJM-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)sulfonylimidazole is a chemical compound that belongs to the class of sulfonylimidazoles. These compounds are known for their utility in various chemical reactions, particularly in the field of organic synthesis. The presence of both nitrophenyl and sulfonyl groups in the molecule makes it a versatile reagent in synthetic chemistry.

Scientific Research Applications

1-(2-Nitrophenyl)sulfonylimidazole has a wide range of applications in scientific research, including:

Future Directions

The future directions of “1-[(2-nitrophenyl)sulfonyl]-1H-imidazole” could involve further exploration of its potential biological activities. For instance, similar compounds have shown inhibitory activity against SARS CoV-2 , suggesting potential applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)sulfonylimidazole typically involves the reaction of 2-nitrophenylsulfonyl chloride with imidazole. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)sulfonylimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonylimidazole derivatives, while reduction reactions can produce amino-substituted imidazoles .

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)sulfonylimidazole involves its ability to act as a sulfonylating agent. The sulfonyl group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

    1-(4-Nitrophenyl)sulfonylimidazole: Similar to 1-(2-Nitrophenyl)sulfonylimidazole but with the nitro group at the para position.

    1-(2-Chlorophenyl)sulfonylimidazole: Contains a chloro group instead of a nitro group.

    1-(2-Methylphenyl)sulfonylimidazole: Contains a methyl group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. The nitro group can undergo various redox transformations, while the sulfonyl group can participate in nucleophilic substitution reactions. This combination of functional groups makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-12(14)8-3-1-2-4-9(8)17(15,16)11-6-5-10-7-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKAWNLIQSUFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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